1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate to form an intermediate urea derivative.
Alkylation: The intermediate is then subjected to alkylation using 2-methyl-2-(thiophen-3-yl)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves interaction with specific molecular targets. The difluorophenyl group and thiophene ring may interact with biological macromolecules, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(2-methylpropyl)urea: Lacks the thiophene ring, which may affect its biological activity.
1-(2,6-Difluorophenyl)-3-(2-thiophen-3-yl)propyl)urea: Similar structure but different alkyl chain length, influencing its properties.
Uniqueness
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to the presence of both the difluorophenyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCEIIARWAFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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